molecular formula C7H7N3O B13137756 2-Amino-5-methoxyisonicotinonitrile

2-Amino-5-methoxyisonicotinonitrile

Cat. No.: B13137756
M. Wt: 149.15 g/mol
InChI Key: QAPJDANWVOPYFJ-UHFFFAOYSA-N
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Description

2-Amino-5-methoxyisonicotinonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with an amino group at position 2, a methoxy group at position 5, and a nitrile group at position 4 (isonicotinonitrile configuration). The compound’s bioactivity likely depends on substituent positions and intermolecular interactions, as seen in related derivatives .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-5-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-11-6-4-10-7(9)2-5(6)3-8/h2,4H,1H3,(H2,9,10)

InChI Key

QAPJDANWVOPYFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxyisonicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methoxyisonicotinonitrile.

    Amination Reaction: The nitrile group is subjected to an amination reaction using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amino group at the 2-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-methoxyisonicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies related to enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxyisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Applications
2-Amino-5-bromo-4-methoxynicotinonitrile C₇H₆BrN₃O 2-Amino, 5-Bromo, 4-Methoxy 236.05 Not reported Pharmaceuticals, skincare
2-Aminonicotinic acid C₆H₆N₂O₂ 2-Amino, 3-Carboxylic acid 138.12 295–297 Pharmaceutical intermediates
5-Aminonicotinic acid C₆H₆N₂O₂ 5-Amino, 3-Carboxylic acid 138.12 Not reported Research intermediates

Key Findings:

Functional Group Influence: Nitrile vs. Carboxylic Acid: The nitrile group in this compound enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to the carboxylic acid derivatives (e.g., 2-Aminonicotinic acid) . This reactivity is advantageous in synthesizing heterocyclic scaffolds for drug development.

Substituent Position Effects: The 5-methoxy group in the target compound could stabilize the pyridine ring via electron donation, contrasting with the electron-withdrawing bromine in its bromo analog. This difference may alter solubility and binding affinity in biological systems . 2-Aminonicotinic acid’s carboxylic acid group facilitates salt formation, improving aqueous solubility compared to nitrile derivatives .

Thermal Stability: 2-Aminonicotinic acid exhibits a high melting point (295–297°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group. Nitrile derivatives (e.g., this compound) may have lower thermal stability, though experimental data are lacking .

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